3-Hydroxy-3-(trifluoromethyl)indolin-2-one
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Overview
Description
3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a compound derived from the indole family, characterized by the presence of a trifluoromethyl group at the 3-position and a hydroxy group at the 3-position of the indolin-2-one core. This compound has garnered significant interest due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of isatin, a heterocyclic compound . Isatin derivatives have been found to bind to a wide range of bioactive targets, making them applicable to various clinical indications . The active compounds of this compound have been screened against nuclear xenobiotic receptor CAR (PDB ID: 1XLS), PIM1 kinase (PDB ID: 2O65), and CDK2 kinase (PDB ID: 3QHR) .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. Deprotonation of the tertiary alcohol to 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is followed by protonation to form an intermediate. Dehydration of this intermediate generates an α,β-unsaturated iminium ion, which is followed by the addition of a second molecule of indole and re-aromatization, affording trisindoline .
Biochemical Pathways
This compound derivatives have been evaluated for their in vitro cytotoxic activity and antibacterial activity . They have shown a broad spectrum of biological activities including antiviral, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and new targets for cancer chemotherapy .
Pharmacokinetics
The incorporation of fluorine or cf3 groups has attracted increasing interests in drug design for enhancing the pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potential anticancer activity and specific antibacterial activity against S. aureus .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one are largely derived from its interactions with various biomolecules. The compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has been found to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase . These interactions suggest that this compound may have a role in modulating cellular signaling pathways.
Cellular Effects
This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including SKOV3, B16F10, PC3, and THP1 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of N-substituted isatins with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) with a fluoride source like tetrabutylammonium fluoride (TBAF) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trifluoromethyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown significant cytotoxic activity against various cancer cell lines.
Medicine: It is being explored for its potential as an anticancer and antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylindolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Hydroxy-3-phenylindolin-2-one: Contains a phenyl group at the 3-position.
3-Hydroxy-3-ethylindolin-2-one: Features an ethyl group at the 3-position.
Uniqueness
The presence of the trifluoromethyl group in 3-Hydroxy-3-(trifluoromethyl)indolin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs . These properties enhance its potential as a drug candidate for various therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKVRXIZHLJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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